molecular formula C16H15N5O2S B2839614 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034498-13-8

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2839614
CAS No.: 2034498-13-8
M. Wt: 341.39
InChI Key: HMCIBPUDIZQWSY-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via the condensation of a 1,2-diketone with a diamine.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling: The final step involves coupling the pyrimidine and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated solvents, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of pyrimidine or pyrazine pathways is beneficial.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or polymers, due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine and pyrazine rings might engage in hydrogen bonding or π-π stacking interactions with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyrazin-2-ylmethyl)acetamide
  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

The presence of the thiophene ring in 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide distinguishes it from other similar compounds. This thiophene ring can enhance the compound’s electronic properties, making it more suitable for applications in materials science and potentially offering unique biological activities.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-11-6-15(23)21(10-20-11)8-14(22)19-7-13-16(18-4-3-17-13)12-2-5-24-9-12/h2-6,9-10H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCIBPUDIZQWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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